molecular formula C4H9NO3 B13015510 ethyl N-hydroxy-N-methylcarbamate CAS No. 3016-84-0

ethyl N-hydroxy-N-methylcarbamate

Cat. No.: B13015510
CAS No.: 3016-84-0
M. Wt: 119.12 g/mol
InChI Key: YRTBSGQZNKFMGF-UHFFFAOYSA-N
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Description

Ethyl N-hydroxy-N-methylcarbamate is a chemical compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-hydroxy-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of methylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CH3NH2+C2H5OCOClCH3NHCOOC2H5+HCl\text{CH}_3\text{NH}_2 + \text{C}_2\text{H}_5\text{OCOCl} \rightarrow \text{CH}_3\text{NHCOO}\text{C}_2\text{H}_5 + \text{HCl} CH3​NH2​+C2​H5​OCOCl→CH3​NHCOOC2​H5​+HCl

Another method involves the reaction of ethyl carbamate with hydroxylamine under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-hydroxy-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various carbamate derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-hydroxy-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-hydroxy-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Ethyl N-hydroxy-N-methylcarbamate can be compared with other similar compounds such as:

  • Methyl carbamate
  • Ethyl carbamate
  • N-methyl carbamate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various chemicals and a subject of ongoing research in chemistry, biology, and medicine.

Properties

CAS No.

3016-84-0

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

ethyl N-hydroxy-N-methylcarbamate

InChI

InChI=1S/C4H9NO3/c1-3-8-4(6)5(2)7/h7H,3H2,1-2H3

InChI Key

YRTBSGQZNKFMGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)O

Origin of Product

United States

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